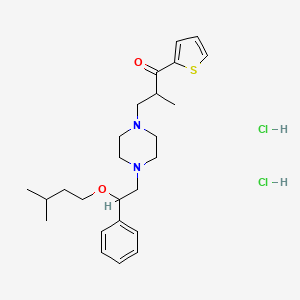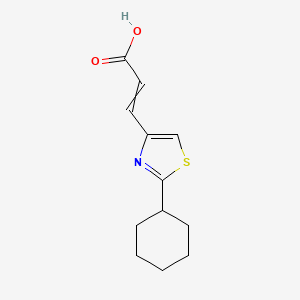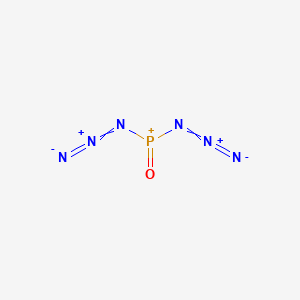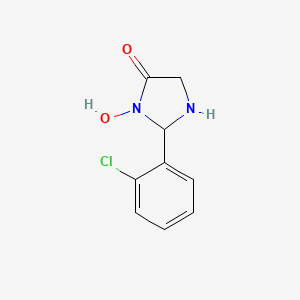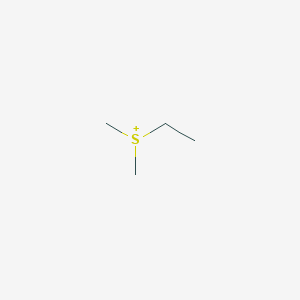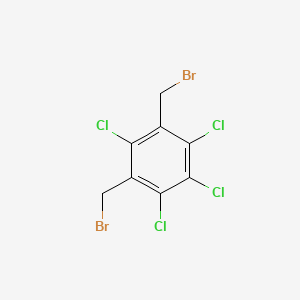
1,3-Bis(bromomethyl)-2,4,5,6-tetrachlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(bromomethyl)-2,4,5,6-tetrachlorobenzene is an organic compound with the molecular formula C8H4Br2Cl4 This compound is characterized by its benzene ring substituted with two bromomethyl groups and four chlorine atoms
Vorbereitungsmethoden
The synthesis of 1,3-Bis(bromomethyl)-2,4,5,6-tetrachlorobenzene typically involves the bromination of 2,4,5,6-tetrachlorotoluene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial production methods for this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1,3-Bis(bromomethyl)-2,4,5,6-tetrachlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium amide (NaNH2) and potassium thiolate (KSR).
Oxidation Reactions: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding methyl derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a benzylamine derivative, while oxidation with potassium permanganate can produce a benzaldehyde derivative .
Wissenschaftliche Forschungsanwendungen
1,3-Bis(bromomethyl)-2,4,5,6-tetrachlorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with biological molecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,3-Bis(bromomethyl)-2,4,5,6-tetrachlorobenzene involves its ability to form covalent bonds with nucleophilic sites on target molecules. The bromomethyl groups are highly reactive and can undergo nucleophilic substitution reactions with various biological and chemical targets. This reactivity allows the compound to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(bromomethyl)-2,4,5,6-tetrachlorobenzene can be compared with other similar compounds such as:
1,3-Bis(bromomethyl)benzene: This compound lacks the chlorine substituents and is less reactive due to the absence of electron-withdrawing groups.
1,3-Bis(chloromethyl)benzene: This compound has chlorine atoms instead of bromine, making it less reactive in nucleophilic substitution reactions.
1,3,5-Tris(bromomethyl)benzene: This compound has an additional bromomethyl group, increasing its reactivity and potential for cross-linking applications.
The unique combination of bromomethyl and tetrachloro substituents in this compound enhances its reactivity and makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
21969-67-5 |
|---|---|
Molekularformel |
C8H4Br2Cl4 |
Molekulargewicht |
401.7 g/mol |
IUPAC-Name |
1,3-bis(bromomethyl)-2,4,5,6-tetrachlorobenzene |
InChI |
InChI=1S/C8H4Br2Cl4/c9-1-3-5(11)4(2-10)7(13)8(14)6(3)12/h1-2H2 |
InChI-Schlüssel |
XCBJIROLICUXQV-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)CBr)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)




![2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14697384.png)

